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Compound of Interest

6-methoxy-2,3-dihydro-1H-inden-
Compound Name:
1-amine hydrochloride

Cat. No.: B033855

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential pharmacological profile of 6-methoxy-1-indanamine hydrochloride. The
information is intended for a scientific audience and is supported by structured data, detailed
experimental protocols, and conceptual diagrams to facilitate understanding and further
research.

Chemical and Physical Properties

6-Methoxy-1-indanamine hydrochloride is a chemical compound belonging to the aminoindane
class. The indane skeleton is comprised of a benzene ring fused to a cyclopentane ring. The
hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Below is a summary of its key chemical and physical properties.
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Property Value Reference

) 6-methoxy-2,3-dihydro-1H-
Chemical Name , _ _ [1]
inden-1-amine hydrochloride

6-Methoxy-1-aminoindan

hydrochloride, 6-
Synonyms _ _ [1][2]
Methoxyindan-1-yl amine

hydrochloride
CAS Number 103028-80-4 [1][2]
Molecular Formula C10H14CINO [2]
Molecular Weight 199.68 g/mol [1]
_ COC1=CC2=C(CCC2N)C=C1.
Canonical SMILES cl [1]
N ) 301.4 °C at 760 mmHg (for
Boiling Point [1]
free base)
Flash Point 136.1 °C (for free base) [1]
0.000789 mmHg at 25°C (for
Vapor Pressure [1]
free base)
LogP 2.34150 (for free base) [1]
Hydrogen Bond Donor Count 2 (for free base) [1]
Hydrogen Bond Acceptor
2 (for free base) [1]
Count
Rotatable Bond Count 1 (for free base) [1]
Synthesis

The primary route for the synthesis of 6-methoxy-1-indanamine hydrochloride is through the
reductive amination of its corresponding ketone precursor, 6-methoxy-1-indanone. This
common and versatile reaction in medicinal chemistry involves the formation of an imine
intermediate, which is then reduced to the desired amine.
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Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the
commercially available 6-methoxy-1-indanone.

Step 1: Imine Formation

(G-Methoxy-l-indanone)

+ Ammonia

Qmine Intermediate)

+ Reducing Agent

Step 2: Reduction

(Reducing Agena @-Methoxy-l—indanamine)

+ HCl

Step 3: Salt Formation

HCI 6-Methoxy-1-indanamine Hydrochloride

Click to download full resolution via product page

Synthetic workflow for 6-methoxy-1-indanamine hydrochloride.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of 6-methoxy-1-indanamine

hydrochloride from 6-methoxy-1-indanone.

Materials:
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e 6-Methoxy-1-indanone

e« Ammonium acetate or ammonia in methanol

e Sodium cyanoborohydride (NaBHsCN) or sodium triacetoxyborohydride (NaBH(OAC)3)
e Methanol (anhydrous)

» Dichloromethane

e Hydrochloric acid (ethanolic or ethereal solution)

e Sodium bicarbonate (saturated aqueous solution)
e Brine (saturated aqueous sodium chloride solution)
e Anhydrous magnesium sulfate or sodium sulfate

e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator

Procedure:

e Imine Formation and Reduction (One-Pot Method):

[e]

To a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol, add ammonium
acetate (10 eq).

[¢]

Stir the mixture at room temperature for 30 minutes.

[e]

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

o

Slowly add the sodium cyanoborohydride solution to the reaction mixture.
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o Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin
Layer Chromatography (TLC).

e Work-up and Extraction:
o Once the reaction is complete, quench the reaction by the slow addition of water.

o Concentrate the mixture under reduced pressure using a rotary evaporator to remove the
methanol.

o To the resulting aqueous residue, add a saturated solution of sodium bicarbonate to basify
the mixture to a pH of 8-9.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).
o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 6-methoxy-1-indanamine free base.

« Purification (Optional):
o The crude product can be purified by column chromatography on silica gel if necessary.
o Salt Formation:

o Dissolve the purified 6-methoxy-1-indanamine free base in a minimal amount of diethyl
ether or ethanol.

o Slowly add a solution of hydrochloric acid in ether or ethanol with stirring.
o The hydrochloride salt will precipitate out of the solution.

o Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain
6-methoxy-1-indanamine hydrochloride.

Spectral Data (Predicted)
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While specific spectral data for 6-methoxy-1-indanamine hydrochloride is not readily available

in the searched literature, the following tables outline the expected characteristics based on its

chemical structure and data from analogous compounds.

Predicted *H NMR Spectral Data

Protons Chemical Shift Multiplicity Integration
(ppm)
Aromatic CH 6.7-7.2 m 3H
CH-NH:2 41-43 tordd 1H
OCHs ~3.8 s 3H
CHz (benzylic) 28-3.1 m 2H
CH2 18-25 m 2H
NH:2 Variable brs 2H

Carbon Chemical Shift (ppm)
Aromatic C-O 155 - 160

Aromatic C 110 - 145

C-NH:2 55 - 60

OCHs ~55

CHz (benzylic) 30-35

CH:2 25-30

Predicted Mass Spectrometry Data

lon miz
[M+H]* (free base) 164.11
[M]* (molecular ion of free base) 163.10
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Pharmacology and Mechanism of Action

The pharmacological profile of 6-methoxy-1-indanamine hydrochloride has not been
extensively characterized in the scientific literature. However, based on its structural similarity
to other aminoindanes, it is predicted to act as a monoamine neurotransmitter reuptake
inhibitor and/or releasing agent. Aminoindanes are known to interact with the transporters for
serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

The historical development of aminoindanes includes research into their potential as anti-
Parkinsonian drugs due to their monoamine oxidase (MAO) inhibitory activity.[3] More recently,
some aminoindane derivatives have been identified as novel psychoactive substances.[3][4]

licted PI logical Profil

Target Action

Serotonin Transporter (SERT) Inhibition of reuptake / Releasing agent
Dopamine Transporter (DAT) Inhibition of reuptake / Releasing agent
Norepinephrine Transporter (NET) Inhibition of reuptake / Releasing agent
Monoamine Oxidase (MAO) Potential for inhibition

Conceptual Signaling Pathway: Monoamine Reuptake
Inhibition

The diagram below illustrates the general mechanism by which an aminoindane compound is
expected to exert its effects at a synapse. By blocking the reuptake transporters, the

concentration of monoamine neurotransmitters in the synaptic cleft increases, leading to
enhanced downstream signaling.
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Conceptual mechanism of monoamine reuptake inhibition.

Safety and Handling

As with any research chemical, 6-methoxy-1-indanamine hydrochloride should be handled with
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Methoxy-1-indanamine hydrochloride is a member of the pharmacologically relevant
aminoindane class. While specific data for this compound is limited, this guide provides a solid

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b033855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

foundation for researchers by outlining its chemical properties, a reliable synthetic route, and a
predicted pharmacological profile based on its structural analogues. Further research is
warranted to fully elucidate its specific biological activities and potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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